N-benzyl-N-methyl-2-nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]aniline
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Overview
Description
N-benzyl-N-methyl-2-nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]aniline is a complex organic compound that features a unique combination of functional groups, including a nitro group, a pyridine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-2-nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]aniline typically involves multi-step organic reactions. One common approach is to start with the nitration of aniline derivatives to introduce the nitro group. Subsequent steps may include the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-2-nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-benzyl-N-methyl-2-nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-2-nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]aniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyridine and oxadiazole rings can also interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-methyl-2-nitroaniline: Similar structure but lacks the oxadiazole ring.
N-methylbenzylamine: Similar structure but lacks the nitro and oxadiazole groups.
Uniqueness
N-benzyl-N-methyl-2-nitro-4-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]aniline is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H17N5O3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-benzyl-N-methyl-2-nitro-4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)aniline |
InChI |
InChI=1S/C21H17N5O3/c1-25(14-15-6-3-2-4-7-15)18-10-9-16(12-19(18)26(27)28)20-23-21(29-24-20)17-8-5-11-22-13-17/h2-13H,14H2,1H3 |
InChI Key |
OCWPKZNLGVOCFK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CN=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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